1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one
Description
Context and Significance within Piperidine (B6355638) Chemical Research
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.gov Its saturated, six-membered heterocyclic structure allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise interactions with biological macromolecules like enzymes and receptors. chemrevlett.com Consequently, the development of synthetic methods to create substituted piperidines is a cornerstone of modern organic and medicinal chemistry. nih.gov
Within this broad class of compounds, piperidin-4-ones (also known as 4-piperidones) stand out as exceptionally valuable intermediates. acs.orgresearchgate.net The ketone group at the 4-position provides a reactive handle for a wide array of chemical transformations. It can undergo nucleophilic addition, condensation reactions, and can be used to construct spirocyclic systems, making it a versatile platform for generating molecular diversity. bepls.com The nitrogen atom of the piperidine ring can be readily functionalized, further expanding the synthetic possibilities.
1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one exemplifies the strategic design of such intermediates. The N-phenethyl substituent is a common feature in many centrally-acting drugs, and the terminal 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often introduced to enhance pharmacological properties. Therefore, this specific compound is not just a generic piperidone but a tailored precursor designed for application in targeted drug discovery programs. Its significance lies in its utility as a readily available starting material for the efficient synthesis of complex piperidine derivatives. federalregister.gov
Relevance in Contemporary Medicinal Chemistry and Drug Discovery Research
The primary relevance of this compound in contemporary research is its role as a key intermediate in the synthesis of potential therapeutic agents. The piperidin-4-one core is a foundational element in the development of drugs targeting the central nervous system (CNS). acs.orgnih.gov For instance, derivatives of 4-arylpiperidines are investigated for their affinity and selectivity towards the serotonin (B10506) transporter (SERT), making them candidates for antidepressant medications. google.com
The structural framework of this compound is closely related to precursors used in the synthesis of potent neuroleptics (antipsychotic agents). nih.gov The 1-(4-fluorophenyl)butan-1-one moiety, which can be formed from related piperidine precursors, is a classic pharmacophore in butyrophenone (B1668137) antipsychotics like Haloperidol. Research in this area involves synthesizing series of substituted piperidines to explore structure-activity relationships and optimize neuroleptic activity while minimizing side effects. nih.gov
Furthermore, the compound serves as a scaffold for creating diverse chemical libraries for screening against various biological targets. For example, the ketone can be used to synthesize spiro-derivatives, such as spiro[chroman-2,4'-piperidin]-4-ones, which have been evaluated as acetyl-CoA carboxylase (ACC) inhibitors for potential metabolic disorder treatments. nih.gov The compound is also structurally analogous to N-phenethyl-4-piperidinone (NPP), a well-known intermediate in the synthesis of fentanyl and its analogues, underscoring the importance of this chemical class in pharmaceutical development. federalregister.govwikipedia.org The availability of derivatives like ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)methylamine dihydrochloride (B599025) as research chemicals further indicates its use in building compound collections for drug discovery. scbt.com
| Derived Scaffold Class | Therapeutic Area / Biological Target | Reference |
|---|---|---|
| 4-Arylpiperidines | Central Nervous System (e.g., Antidepressants, SERT inhibitors) | google.com |
| Butyrophenones | Central Nervous System (e.g., Antipsychotics/Neuroleptics) | nih.gov |
| Spiro-piperidines | Metabolic Disorders (e.g., ACC inhibitors), Anti-tubercular | bepls.comnih.gov |
| 4-Anilino-N-phenethylpiperidines | Analgesics (Opioid Receptor Ligands) | wikipedia.org |
Current Research Landscape and Future Directions for the Chemical Compound
The current research landscape for piperidine derivatives remains highly active, driven by the consistent success of this scaffold in producing clinically effective drugs. nih.gov For this compound, its role is primarily that of a foundational building block rather than a final, biologically active molecule itself. The ongoing focus is on leveraging this and similar intermediates to explore new chemical space and identify novel drug candidates.
Future directions for this compound are likely to follow several key trends in medicinal chemistry:
Scaffold Diversification: The compound will continue to be used as a starting point for synthesizing more complex and diverse molecular architectures. This includes the creation of novel spirocyclic systems and the attachment of various pharmacophores to the piperidine core to target a wider range of biological receptors. bepls.comchemicalbook.com
Fragment-Based Drug Discovery: The distinct fragments of the molecule—the 4-fluorophenyl group, the ethyl linker, and the piperidinone ring—can be systematically modified. This allows researchers to probe structure-activity relationships (SAR) in detail and optimize compounds for potency, selectivity, and pharmacokinetic properties.
Development of Novel CNS Agents: Given its structural motifs, the compound will remain a valuable precursor in the search for new treatments for neuropsychiatric disorders, including depression, anxiety, and schizophrenia. nih.gov There is particular interest in developing ligands with novel mechanisms of action or improved side-effect profiles compared to existing medications. mdpi.comunina.it
Application in New Therapeutic Areas: While CNS applications are prominent, the versatility of the piperidin-4-one scaffold means that derivatives of this compound may be explored for other diseases. Research into piperidine-containing compounds has shown potential in areas such as oncology, infectious diseases, and cardiovascular conditions. researchgate.netscielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-3-1-11(2-4-12)5-8-15-9-6-13(16)7-10-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCBASWXFBEVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427520 | |
| Record name | 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23808-43-7 | |
| Record name | 1-[2-(4-Fluorophenyl)ethyl]-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23808-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperidin-4-one | |
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Advanced Structural Characterization and Spectroscopic Analysis of 1 2 4 Fluorophenyl Ethyl Piperidin 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals. The piperidine (B6355638) ring is expected to adopt a chair conformation, which influences the chemical shifts and coupling constants of its protons. chemrevlett.com
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, triplet), and coupling constant (J). The predicted ¹H NMR spectral data for this compound in a deuterated solvent like CDCl₃ are detailed below. Protons on the piperidine ring adjacent to the nitrogen and the carbonyl group show distinct chemical shifts. The ethyl linker protons and the aromatic protons of the fluorophenyl group are also clearly distinguishable.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| ~ 7.15 | dd (J ≈ 8.5, 8.5 Hz) | 2H | H-2', H-6' (Aromatic) |
| ~ 6.98 | t (J ≈ 8.7 Hz) | 2H | H-3', H-5' (Aromatic) |
| ~ 2.85 | t (J ≈ 7.0 Hz) | 4H | H-2, H-6 (Piperidine) |
| ~ 2.80 | t (J ≈ 7.5 Hz) | 2H | H-β (Ethyl) |
| ~ 2.65 | t (J ≈ 7.5 Hz) | 2H | H-α (Ethyl) |
Note: Chemical shifts are predicted based on analogous structures and general principles. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the ketone carbonyl group is confirmed by a signal in the downfield region (~208 ppm). The carbons of the fluorophenyl ring show characteristic splitting patterns due to coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 208.5 | C-4 (C=O) |
| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C-4' (C-F) |
| ~ 135.8 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~ 130.0 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~ 115.2 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~ 60.1 | C-α (Ethyl) |
| ~ 53.0 | C-2, C-6 (Piperidine) |
| ~ 41.0 | C-3, C-5 (Piperidine) |
Note: Chemical shifts are predicted. The 'd' indicates a doublet due to C-F coupling.
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous signal assignment. ijitee.org
COSY: Would show correlations between adjacent protons, confirming the connectivity within the ethyl chain (-CH₂-CH₂-) and the piperidine ring fragments (-N-CH₂-CH₂-C=O and O=C-CH₂-CH₂-N-).
HSQC: Would correlate each proton signal with its directly attached carbon, for instance, linking the proton signals at ~2.80 and ~2.65 ppm to the ethyl carbon signals at ~32.5 and ~60.1 ppm, respectively.
HMBC: Would reveal long-range (2-3 bond) correlations. Key correlations would include the H-α protons of the ethyl group to the C-2/C-6 carbons of the piperidine ring and the C-β carbon of the ethyl group, confirming the attachment of the ethyl linker to the piperidine nitrogen.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy, often to sub-ppm levels. For this compound, HRMS provides definitive confirmation of its molecular formula.
The molecular formula is C₁₃H₁₆FNO. The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 222.1289 Da. uni.lu An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., < 5 ppm) of this theoretical mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₇FNO⁺ | 222.1289 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule at m/z 222.1) and its fragmentation through collision-induced dissociation (CID) to produce product ions. uab.eduuab.edu The resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound is expected to occur at the most labile bonds, primarily involving the ethyl linker and the piperidine ring.
Key fragmentation pathways for the [M+H]⁺ ion (m/z 222.1) would likely include:
Cleavage of the C-C bond in the ethyl linker: This can lead to the formation of the stable 4-fluorobenzyl cation (m/z 109) or the tropylium ion equivalent through rearrangement. This is a very common pathway for phenethylamines.
Alpha-cleavage adjacent to the piperidine nitrogen: Cleavage of the bond between the ethyl group and the piperidine nitrogen can generate an ion at m/z 114, corresponding to the protonated 1-ethylpiperidin-4-one fragment, and a neutral 4-fluorostyrene loss.
Fragmentation of the piperidine ring: Following initial cleavages, the piperidine ring itself can undergo further fragmentation, often involving losses of neutral molecules like CO or ethylene, leading to smaller fragment ions. This pathway is characteristic of fentanyl-related compounds which share the N-phenethyl piperidine core. wvu.edu
Table 4: Predicted Major MS/MS Fragments for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|---|
| 222.1 | 123.1 | [C₈H₈F]⁺ - Fluorophenylethyl cation |
| 222.1 | 114.1 | [C₆H₁₂NO]⁺ - Protonated piperidin-4-one with ethyl stub |
| 222.1 | 109.1 | [C₇H₆F]⁺ - Fluorotropylium ion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov
IR Spectroscopy: Detects vibrations that cause a change in the dipole moment. The IR spectrum of this compound is expected to be dominated by a strong absorption band for the ketone (C=O) stretch.
Raman Spectroscopy: Detects vibrations that cause a change in polarizability. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups, such as the aromatic ring. scispace.com
Table 5: Key Predicted IR and Raman Vibrational Modes
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| ~ 3050-3080 | Aromatic C-H Stretch | Medium | Medium |
| ~ 2850-2950 | Aliphatic C-H Stretch | Strong | Strong |
| ~ 1715 | Ketone C=O Stretch | Strong | Medium |
| ~ 1600, 1510 | Aromatic C=C Stretch | Medium-Strong | Strong |
| ~ 1220 | Aromatic C-F Stretch | Strong | Weak |
The strong C=O stretch around 1715 cm⁻¹ in the IR spectrum is a definitive marker for the piperidin-4-one moiety. chemicalbook.com The aromatic C=C stretching vibrations and the C-F stretch are characteristic of the 4-fluorophenyl group. Raman spectroscopy would complement this by showing strong signals for the symmetric aromatic ring breathing modes.
X-ray Diffraction (XRD) for Crystalline Structure and Conformational Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique would provide precise information on its crystal lattice, molecular geometry, and the conformation of the piperidine ring.
While specific crystallographic data for the title compound has not been reported, analysis of similar piperidin-4-one derivatives provides insight into its likely structural features. For a successful XRD analysis, the compound must first be crystallized to produce a high-quality single crystal. This is often achieved through slow evaporation from a suitable solvent. iucr.org
The crystal would then be subjected to X-ray crystallographic analysis, yielding key parameters that define its structure.
Expected Findings from XRD Analysis:
Crystal System and Space Group: This describes the symmetry of the crystal lattice. For example, related piperidine compounds have been found to crystallize in systems such as triclinic or monoclinic. nih.govmdpi.com
Unit Cell Dimensions: These are the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal. mdpi.com
Conformational Analysis: The primary focus would be the conformation of the six-membered piperidine ring. In most ground-state piperidin-4-one structures, the ring adopts a stable chair conformation to minimize steric strain. nih.gov The analysis would also detail the orientation of the substituents—the 2-(4-fluorophenyl)ethyl group on the nitrogen atom and the keto group at the 4-position—as either axial or equatorial. Molecular mechanics calculations on analogous compounds suggest that electrostatic interactions can significantly influence conformational preferences. nih.gov
The data would also reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal packing. iucr.org
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is essential for assessing the purity of synthesized compounds and for separating any potential isomers. Gas and liquid chromatography are the most common techniques employed for molecules like this compound.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity assessment and identification of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC analysis.
The method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
A typical GC method for a similar piperidine derivative might involve the following parameters.
| Parameter | Typical Condition |
|---|---|
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 150°C, ramp to 280°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
The output, a chromatogram, would show a primary peak corresponding to the compound. The peak's area percentage is used to quantify purity, while any smaller peaks would indicate impurities. A mass spectrometer detector would provide the mass spectrum of the main peak, confirming its molecular weight and fragmentation pattern, thus verifying its identity. For some piperidine compounds, derivatization may be used to improve volatility and chromatographic performance. nih.gov
Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is a versatile technique for the purity analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this type.
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column to elute the compound. The purity is determined by the relative area of the peak corresponding to the analyte.
The following table outlines a hypothetical set of conditions for an RP-HPLC method.
| Parameter | Typical Condition |
|---|---|
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an additive like formic acid or phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
This validated method would provide reliable data on the purity of this compound. nih.gov The technique is highly sensitive and accurate for routine quality control analysis.
Computational Chemistry and in Silico Modeling Studies of 1 2 4 Fluorophenyl Ethyl Piperidin 4 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nanobioletters.com It is widely employed to predict a variety of molecular properties with a high degree of accuracy at a manageable computational cost. nanobioletters.commdpi.com For 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one, DFT calculations can elucidate its fundamental chemical and physical characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. DFT methods are used to find the minimum energy conformation of the molecule. mdpi.com For cyclic systems like the piperidin-4-one ring, this process is essential for identifying the most stable conformation. Studies on similar piperidin-4-one derivatives have consistently shown that the piperidine (B6355638) ring adopts a chair conformation, as this arrangement minimizes steric strain. researchgate.netiucr.orgnih.gov
In the case of this compound, the substituents on the piperidine ring—specifically the 2-(4-fluorophenyl)ethyl group at the nitrogen atom—can exist in different spatial orientations. Computational analysis of the conformational landscape would involve rotating the flexible bonds to identify the global energy minimum structure. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography if available. iucr.orgiucr.org
Table 1: Predicted Geometrical Parameters from DFT Optimization for a Piperidin-4-one Ring System Note: This table presents typical parameters for a substituted piperidin-4-one ring based on computational studies of analogous compounds. The exact values for this compound would require a specific DFT calculation.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Lengths | C=O | ~1.22 Å |
| C-N (ring) | ~1.47 Å | |
| C-C (ring) | ~1.54 Å | |
| C-F | ~1.36 Å | |
| Bond Angles | C-N-C (ring) | ~112° |
| C-C(=O)-C | ~117° | |
| Dihedral Angles | C-C-N-C (ring) | ~55-60° (Chair Form) |
Once the molecule's geometry is optimized, DFT is used to analyze its electronic properties. This includes mapping the distribution of electron density and calculating atomic charges. Methods like Mulliken population analysis assign a partial charge to each atom in the molecule, which helps in understanding its reactivity and intermolecular interactions.
For this compound, the analysis would likely reveal a significant negative charge on the highly electronegative oxygen, fluorine, and nitrogen atoms. The carbonyl carbon would, in turn, carry a partial positive charge, marking it as a potential electrophilic site. The fluorophenyl group influences the charge distribution across the aromatic ring. This information is critical for predicting how the molecule will interact with other molecules, including biological receptors, and for understanding its molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential on the molecule's surface. nih.gov
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Note: These values are illustrative, representing the type of output from a Mulliken charge analysis based on general chemical principles. Actual values would be derived from a specific DFT calculation.
| Atom | Element | Expected Partial Charge |
| O (carbonyl) | Oxygen | Highly Negative |
| N (piperidine) | Nitrogen | Negative |
| F (phenyl) | Fluorine | Highly Negative |
| C (carbonyl) | Carbon | Positive |
| C (attached to F) | Carbon | Positive |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com By simulating these spectra, researchers can assign specific vibrational modes (e.g., stretching, bending) to experimentally observed absorption bands. cyberleninka.ru This correlation between theoretical and experimental data is a powerful tool for structural confirmation. nih.gov
For this compound, key predicted vibrational frequencies would include:
A strong C=O stretching vibration for the ketone group, typically found in the 1700-1720 cm⁻¹ region.
C-N stretching vibrations associated with the piperidine ring.
C-F stretching vibrations from the fluorophenyl group.
Aromatic C-H and C=C stretching modes.
Comparing the computed spectrum with an experimental one allows for a detailed validation of the calculated molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies and Assignments for this compound Note: The wavenumbers are typical values derived from DFT studies on similar fluorophenyl and piperidone-containing compounds and serve as an example of expected results.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretch | Ketone | ~1715 |
| C-F Stretch | Fluorophenyl | ~1230 |
| C-N Stretch | Piperidine | ~1100-1150 |
| Aromatic C=C Stretch | Phenyl Ring | ~1500-1600 |
| Aliphatic C-H Stretch | Ethyl, Piperidine | ~2850-2950 |
Molecular Docking and Dynamics Simulations for Target Binding Prediction
While DFT provides insights into the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict how it interacts with specific biological targets, typically proteins. researchgate.net These techniques are fundamental to computer-aided drug design, helping to identify potential drug candidates and understand their mechanism of action. nih.gov
Molecular docking involves placing a ligand (the small molecule) into the binding site of a protein and evaluating the binding affinity using a scoring function. bohrium.com This process can be repeated with a panel of different proteins to create an interaction profile, which helps in identifying the most likely biological targets and predicting potential off-target effects.
For compounds containing a piperidine scaffold, a common target of interest is the Sigma 1 Receptor (S1R), which is implicated in various central nervous system disorders. A computational study on piperidine-based compounds investigated the binding of a series of molecules to S1R. nih.gov This study included a 4-fluorophenyl derivative that was found to be a weak S1R ligand, demonstrating how computational profiling can effectively screen and rank compounds based on their predicted binding strength. nih.gov
Beyond just predicting if a molecule binds, docking simulations reveal the specific orientation, or "pose," of the ligand within the protein's binding site. This allows for a detailed analysis of the intermolecular interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the ligand-protein complex. nih.gov
In the aforementioned study of S1R ligands, docking analysis provided a structural hypothesis for the weak affinity of the 4-fluorophenyl derivative. nih.gov The simulation predicted that the presence of the 4-fluoro-substituent resulted in a binding pose where the molecule's positively charged nitrogen was oriented away from key acidic amino acid residues (Glu172 and Asp126) in the receptor. nih.gov This unfavorable arrangement prevented the formation of crucial ionic interactions, providing a clear, structure-based explanation for the compound's low binding affinity. nih.gov Such detailed insights are invaluable for guiding the design of new analogs with improved potency by modifying the structure to achieve a more favorable binding mode.
Table 4: Summary of Predicted Interactions for a 4-Fluorophenyl Piperidine Derivative with the Sigma 1 Receptor (S1R) Source: Based on findings from docking studies on analogous compounds. nih.gov
| Interaction Type | Key Receptor Residues | Predicted Interaction with 4-Fluorophenyl Derivative | Implication |
| Ionic Interaction | Asp126, Glu172 | Not formed due to unfavorable orientation | Loss of key binding anchor, leading to weak affinity |
| Hydrophobic Interaction | Aromatic residues (e.g., Tyr, Phe) | Potentially present | Contributes to binding but insufficient to overcome loss of ionic interactions |
Prediction of Activity Spectra for Substances (PASS) for Pharmacological Potential
The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the potential biological activities of a chemical compound based on its structural formula. For novel piperidine derivatives, the PASS tool has been utilized to forecast a wide range of pharmacological effects by analyzing how these substances might interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org
Studies on new modified piperidine derivatives suggest that these compounds are likely to exhibit a broad spectrum of biological activities. clinmedkaz.org The predictions indicate potential applications in the treatment of various conditions, including cancer and diseases of the central nervous system. clinmedkaz.org Furthermore, these compounds show promise as local anesthetics, antiarrhythmic agents, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org The unique ability of the piperidine structure to be combined with different molecular fragments allows for the creation of new drug candidates with diverse pharmacological effects. clinmedkaz.org A comprehensive analysis of PASS predictions strongly suggests that piperidine derivatives should be considered potential candidates for the development of new, highly effective medicines with a wide range of applications. clinmedkaz.org
Table 1: Predicted Pharmacological Activities for Piperidine Derivatives based on PASS Analysis
| Predicted Activity Category | Potential Therapeutic Application |
|---|---|
| Enzyme Inhibition/Modulation | Cancer Treatment |
| Receptor Binding (e.g., GPCRs) | Central Nervous System Diseases |
| Ion Channel Modulation | Local Anesthesia, Antiarrhythmic |
| Antimicrobial Activity | Infectious Diseases |
This table is representative of findings for novel piperidine derivatives as specific PASS data for this compound is not publicly available. Data is synthesized from findings in related studies. clinmedkaz.orgclinmedkaz.org
In Silico Methodologies for Absorption, Distribution, Metabolism, and Excretion (ADMET) Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in evaluating the drug-likeness of a compound. Various computational models and software are employed to estimate the pharmacokinetic properties of molecules like this compound. These predictions help to identify potential liabilities early in the drug discovery process. researchgate.net
For piperidine-based compounds, in silico tools like SwissADME and pkCSM are used to predict key parameters. researchgate.net These parameters include gastrointestinal absorption, permeability across the blood-brain barrier (BBB), interactions with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and various toxicity endpoints. researchgate.netresearchgate.net Studies on similar heterocyclic compounds have shown that it is possible to predict properties like human intestinal absorption and Caco-2 permeability with reasonable accuracy. mdpi.comresearchgate.net For instance, many piperidine derivatives are predicted to have good oral bioavailability and fall within the acceptable ranges defined by Lipinski's rule of five, indicating promising drug-like characteristics. researchgate.netresearchgate.net The metabolism of these compounds is often predicted by assessing their potential to inhibit or serve as a substrate for major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com
Table 2: Representative In Silico ADMET Predictions for Piperidine-Based Compounds
| ADMET Parameter | Predicted Property/Value | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High (>90%) | Indicates good absorption from the gut. mdpi.com |
| Caco-2 Permeability | High (logPapp > 0.9) | Suggests high permeability across the intestinal wall. mdpi.com |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Variable | Determines if the compound can enter the central nervous system. |
| Metabolism | ||
| CYP2D6 Inhibition | Possible Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. mdpi.com |
| CYP3A4 Inhibition | Likely Non-inhibitor | Predicts potential for drug-drug interactions. mdpi.com |
| Excretion | ||
| Renal Clearance | Variable | Indicates how the compound is eliminated from the body. |
| Toxicity | ||
| AMES Toxicity | Likely Non-mutagenic | Predicts the potential to cause genetic mutations. |
This table presents a summary of typical ADMET predictions for piperidine derivatives based on computational studies of related structures. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies are instrumental in understanding which structural features are critical for their therapeutic effects and in designing more potent and selective molecules. researchgate.netresearchgate.net
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often developed for classes of compounds that include the piperidine scaffold. nih.gov These models provide detailed insights by generating contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, and hydrophobic fields can significantly impact biological activity. nih.govmdpi.com For example, QSAR studies on 4-phenylpiperidine (B165713) and 4-phenylpiperazine analogs have revealed that the position and physicochemical properties of substituents on the aromatic ring are critical for their effects on the dopaminergic system. researchgate.net Such models can guide the rational design of new analogs by predicting their activity before synthesis. researchgate.net The process involves aligning a dataset of structurally diverse analogs and using statistical methods to build a predictive model. nih.gov
Table 3: QSAR Insights for Piperidine Analogs
| Structural Modification Area | Type of Modification | Predicted Effect on Activity | Rationale from QSAR Models |
|---|---|---|---|
| Phenyl Ring | Addition of electron-withdrawing groups (e.g., Cl, CF3) | May increase or decrease activity | Electrostatic fields are often critical; modification changes charge distribution. researchgate.net |
| Addition of bulky groups | May decrease activity | Steric hindrance can prevent optimal binding to the target. mdpi.com | |
| Piperidine Ring | N-substitution | Can significantly alter activity and selectivity | The N-substituent plays a key role in interacting with the target protein. nih.gov |
| Ethyl Linker | Changing length or rigidity | Can modulate potency | Affects the optimal positioning of the phenyl and piperidine rings. |
This table illustrates general principles derived from QSAR studies on piperidine and related heterocyclic analogs. researchgate.netmdpi.comnih.gov
Structure Activity Relationship Sar Studies of 1 2 4 Fluorophenyl Ethyl Piperidin 4 One Analogs
Influence of 4-Fluorophenyl Substitutions on Biological Activity Profiles
The 4-fluorophenyl group plays a significant role in the interaction of these analogs with their biological targets. In related series of compounds, such as those targeting the dopamine (B1211576) and serotonin (B10506) transporters, fluoro-substituted compounds are often among the most active and selective. nih.gov The fluorine atom, being highly electronegative, can modulate the electronic properties of the phenyl ring and influence metabolic stability. cambridgemedchemconsulting.com
In the context of fentanyl analogs, where the phenethyl group is a common feature, substitutions on this aromatic ring can impact potency. For instance, the replacement of the phenyl ring with other aromatic systems or the introduction of various substituents can alter the binding affinity for opioid receptors. While the 4-fluoro substitution is a common feature in many biologically active compounds, the specific impact of modifying this group in 1-[2-(4-fluorophenyl)ethyl]piperidin-4-one analogs would depend on the specific biological target.
Bioisosteric replacement of the 4-fluorophenyl group is a common strategy in medicinal chemistry to fine-tune the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, which can in turn affect its biological activity. chemrxiv.orgchemrxiv.org For example, replacing the fluorine atom with other halogens or small lipophilic groups could lead to variations in activity.
| Substitution on Phenyl Ring | General Effect on Activity (in related series) | Rationale |
|---|---|---|
| 4-Fluoro | Often enhances activity and selectivity | Increases metabolic stability and can improve binding affinity |
| Unsubstituted Phenyl | Generally active, serves as a baseline | Provides essential aromatic interactions with the target |
| Other Halogens (Cl, Br) | Variable effects, can increase lipophilicity | Alters electronic and steric properties, impacting binding |
| Small Alkyl Groups (e.g., CH3) | Can be well-tolerated, may enhance lipophilicity | Provides additional hydrophobic interactions |
Impact of Piperidin-4-one Ring Substituents on Target Interaction and Selectivity
The piperidin-4-one ring is a crucial component of the scaffold, and its substituents have a profound effect on the biological activity of the resulting analogs. In the context of fentanyl and its derivatives, modifications at the 3 and 4-positions of the piperidine (B6355638) ring are known to significantly influence potency and selectivity for opioid receptors. scienceopen.comnih.gov
For instance, the introduction of a methyl group at the 3-position of the piperidine ring can lead to highly potent and long-acting compounds like lofentanil. nih.gov Similarly, the addition of a carbomethoxy group at the 4-position, as seen in carfentanil, dramatically increases binding affinity. nih.gov These substitutions can influence the conformation of the piperidine ring, which is critical for optimal interaction with the receptor's binding pocket.
The 4-oxo group of the piperidin-4-one can be a site for further chemical modifications. For example, reductive amination of the ketone can introduce a 4-anilino group, a key step in the synthesis of fentanyl. wikipedia.orgwikipedia.org The nature of the substituent at the 4-position can dictate the compound's pharmacological profile, with different groups leading to varying degrees of agonist or antagonist activity at different receptors.
| Piperidine Ring Substitution | Example Analog Class | General Effect on Opioid Receptor Activity |
|---|---|---|
| 4-Anilino-N-propionyl | Fentanyl | High µ-opioid receptor agonism |
| 3-Methyl | 3-Methylfentanyl | Increased potency |
| 4-Carbomethoxy | Carfentanil | Greatly enhanced binding affinity |
| 4-Acetyl | Acetylfentanyl | Potent µ-opioid agonist |
Role of the N-Substituted Ethyl Linker in Modulating Compound Activity
The N-substituted ethyl linker, which connects the piperidine ring to the 4-fluorophenyl group, is another critical determinant of biological activity. The length and flexibility of this linker are important for correctly positioning the aromatic ring within the binding site of the target receptor. In studies of dopamine transporter ligands, varying the length of the N-alkyl chain has been shown to be a key factor in optimizing activity and selectivity. nih.gov
In the context of fentanyl analogs, the N-phenethyl group is considered optimal for high-affinity binding to the µ-opioid receptor. researchgate.net Modifications to this group, such as the introduction of substituents on the phenyl ring or altering the length of the ethyl chain, can significantly impact potency. For example, replacing the phenethyl group with a benzyl (B1604629) group can alter the selectivity profile for different monoamine transporters. nih.gov
Furthermore, the introduction of a hydroxyl group on the ethyl linker, as in ohmefentanyl, can introduce a new chiral center and lead to compounds with extremely high potency. nih.gov This highlights the sensitivity of the receptor to even minor modifications in this region of the molecule.
Stereochemical Implications in Structure-Activity Relationships
Stereochemistry plays a crucial role in the biological activity of this compound analogs, particularly when chiral centers are introduced through substitution. The three-dimensional arrangement of atoms can dramatically affect how a molecule fits into the binding site of a receptor, leading to significant differences in potency and efficacy between stereoisomers.
In the case of fentanyl analogs, the introduction of a methyl group at the 3-position of the piperidine ring creates two chiral centers (at C3 and C4), resulting in cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. It has been shown that the analgesic potency of these isomers can vary significantly. For ohmefentanyl, which has three chiral centers, the analgesic activity of its eight possible stereoisomers shows extreme differences, with some isomers being thousands of times more potent than morphine, while their corresponding antipodes are significantly less active. nih.gov Specifically, the (3R,4S) configuration at the piperidine ring and the (S) configuration at the benzylic carbon of the phenethyl group are beneficial for analgesic potency. nih.gov
This high degree of stereoselectivity underscores the importance of a precise three-dimensional fit between the ligand and the receptor for potent biological activity. The conformation of the piperidine ring and the orientation of its substituents are critical for establishing the necessary interactions within the receptor's binding pocket.
Research on 1 2 4 Fluorophenyl Ethyl Piperidin 4 One As a Key Synthetic Intermediate
Utility in the Preparation of Advanced Piperidine-Based Scaffolds
The piperidin-4-one moiety is a valuable building block for constructing advanced molecular architectures due to its inherent reactivity and structural features. googleapis.com The ketone functional group serves as a versatile handle for a variety of chemical transformations, allowing for the elaboration of the piperidine (B6355638) ring into more complex systems such as spirocycles and other heterocyclic frameworks.
Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The carbonyl group of 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one is an ideal reaction site for constructing such scaffolds. For instance, synthetic strategies have been developed to create spiro[chroman-2,4'-piperidin]-4-one derivatives, which have shown potential as enzyme inhibitors. nih.gov Similarly, the piperidone core can be used to synthesize spiro-heterocycles incorporating moieties like acenaphthylene (B141429) and 1,3,4-thiadiazole. mdpi.com These advanced scaffolds are often sought for their potential to interact with biological targets in a highly specific manner. The preparation of these complex structures underscores the role of N-substituted piperidin-4-ones as pivotal intermediates in expanding the accessible chemical space for drug development.
Role in Multi-Step Organic Synthesis of Complex Molecules
The utility of this compound extends to its role as a key intermediate in the total synthesis of complex, biologically active molecules, particularly pharmaceuticals. The N-substituted piperidone framework is a common structural motif in many CNS-active agents. acs.org Its non-fluorinated analog, 1-(2-phenethyl)-4-piperidone, is a well-known precursor in the synthesis of the potent analgesic fentanyl and its derivatives. researchgate.net
A prominent application of related piperidone intermediates is in the synthesis of butyrophenone (B1668137) antipsychotics. The 4-aryl-4-hydroxypiperidine structure, a hallmark of the drug Haloperidol, is directly obtainable from a piperidin-4-one intermediate through the addition of an aryl organometallic reagent to the ketone. googleapis.com
Furthermore, derivatives of this compound have been synthesized and evaluated as novel therapeutic agents. For example, a Wittig-type reaction on the ketone can yield an exocyclic double bond, a key step in the synthesis of compounds like NRA0161, which has been investigated for its atypical antipsychotic properties. nih.gov This demonstrates the direct application of this intermediate in the multi-step synthesis of new chemical entities with potential therapeutic value.
| Target Molecule Class | Key Structural Motif | Role of Piperidin-4-one Intermediate | Reference Example |
|---|---|---|---|
| Butyrophenone Antipsychotics | 4-Aryl-4-hydroxypiperidine | Precursor to the core scaffold via Grignard or organolithium addition to the ketone. | Haloperidol googleapis.com |
| Opioid Analgesics | N-substituted 4-aminopiperidine (B84694) | Starting material for multi-step synthesis involving reductive amination of the ketone. | Fentanyl Analogues researchgate.net |
| Novel CNS Agents | 4-Alkylidene-piperidine | Intermediate for creating an exocyclic double bond via olefination reactions. | NRA0161 nih.gov |
Derivatization Pathways Leading to Diverse Chemical Libraries
The chemical reactivity of the ketone in this compound allows for numerous derivatization pathways, making it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening. The ability to modify the core scaffold at the 4-position enables a systematic exploration of structure-activity relationships (SAR). Key derivatization strategies include reductive amination, olefination reactions, and organometallic additions.
Reductive Amination: This is one of the most powerful methods for converting the carbonyl group into a wide variety of primary, secondary, or tertiary amines. nih.gov The reaction typically involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). This pathway provides straightforward access to a vast array of 4-aminopiperidine derivatives, a scaffold present in many biologically active compounds. researchgate.netchim.it
Wittig Reaction and Related Olefinations: The Wittig reaction converts ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This transformation is highly valuable as it replaces the C=O bond with a C=C bond, allowing for the introduction of various substituted alkylidene groups at the 4-position. organic-chemistry.orgmasterorganicchemistry.com This method is particularly useful for creating exocyclic double bonds, which can serve as further points for functionalization or as key structural elements in their own right, as seen in the synthesis of potential antipsychotic agents. nih.govnih.gov
Organometallic Addition: The reaction of the ketone with organometallic reagents, such as Grignard or organolithium reagents, results in the formation of tertiary alcohols. This pathway adds a new carbon substituent to the 4-position while converting the ketone to a hydroxyl group. google.com This is the foundational reaction for creating the 4-aryl-4-hydroxypiperidine core found in many neuroleptic drugs. googleapis.com The diversity of available organometallic reagents allows for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl groups.
| Derivatization Pathway | Key Reagents | Product Class | Example Transformation |
|---|---|---|---|
| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) | 4-Aminopiperidines | Ketone → Substituted Amine |
| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | 4-Alkylidenepiperidines | C=O → C=CHR |
| Grignard Addition | Organomagnesium Halide (R-MgBr) | 4-Substituted-4-hydroxypiperidines | Ketone → Tertiary Alcohol |
| Aldol Condensation | Aldehyde (R-CHO), Base | α,β-Unsaturated Ketones | Creation of 3,5-bis(ylidene) derivatives semanticscholar.org |
Preclinical Biological Target Interaction Investigations
Receptor Binding Affinity Studies (e.g., Opioid, Serotonin (B10506) (5-HT2A), Dopamine (B1211576) Transporter (DAT))
The affinity of "1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one" and its analogs for various receptors has been a key area of investigation to understand its potential effects on neurotransmission.
In vitro radioreceptor binding assays have been instrumental in determining the potency and selectivity of compounds at specific receptor sites. While direct binding data for "this compound" at opioid receptors is not extensively documented in the available literature, studies on structurally related piperidine (B6355638) derivatives provide insights into their potential interactions. For instance, the fentanyl analogue series, which shares the 4-anilinopiperidine core structure, demonstrates that modifications at the 4-position of the piperidine ring can significantly influence binding affinity at the µ-opioid receptor. nih.gov
Research on a closely related analog, (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol, which differs by the reduction of the ketone group to a hydroxyl group, has shown high potency for the serotonin 5-HT2A receptor. In vitro radioreceptor affinity assays revealed a Ki value of 1.63 nM for this analog at the 5-HT2A receptor. nih.gov
Furthermore, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines have been evaluated for their ability to bind to the dopamine transporter (DAT). One analog, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine, exhibited a subnanomolar affinity for the DAT with a Ki value of 0.7 nM. nih.gov While not the exact compound, this data suggests that the fluorophenyl ethyl piperidine scaffold has a strong affinity for DAT.
Table 1: In Vitro Receptor and Transporter Binding Affinities of "this compound" Analogs
| Analog Compound | Target | Binding Affinity (Ki) |
|---|---|---|
| (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol | Serotonin 5-HT2A Receptor | 1.63 nM |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 nM |
The selectivity of a compound for its intended target over other receptors is a critical factor in determining its therapeutic index. The analog (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol demonstrated significant selectivity for the 5-HT2A receptor. It was found to have over 300-fold selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes (5-HT2C, 5-HT6, and 5-HT7), as well as dopamine D2 and adrenergic alpha1 and alpha2 receptors. nih.gov
Similarly, piperidine analogues of GBR 12909 have been shown to be highly selective for the dopamine transporter (DAT) over the serotonin transporter (SERT). For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine displayed a SERT/DAT selectivity ratio of 323. nih.gov Another study on 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines identified analogs with up to 500-fold selectivity for DAT over SERT. nih.gov
Enzyme Inhibition and Modulation Studies (e.g., T-type Ca2+ Channels)
The potential for "this compound" and related structures to interact with enzymes such as T-type calcium channels has been explored. A novel series of 1,4-substituted piperidines has been identified as potent and selective antagonists of T-type calcium channels. nih.govacs.org While specific data for "this compound" is not provided, the general class of compounds shows promise for this activity. For instance, a 3-axial fluoropiperidine derivative from this class demonstrated a robust reduction in seizure number and duration in a rat model of absence epilepsy at a plasma concentration of 33 nM. nih.govacs.org
Characterization of Interactions with Neurotransmitter Transport Systems
The interaction of "this compound" analogs with neurotransmitter transport systems has been a focus of research, particularly concerning the dopamine transporter (DAT) and the serotonin transporter (SERT).
Studies on various 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine analogs have demonstrated their high affinity for DAT. nih.govnih.gov Structure-activity relationship studies have shown that fluoro-substituted compounds are among the most active and selective for the DAT. nih.gov The compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, for example, showed high potency and was the most selective for the DAT in its series, with a 5HT/DA selectivity ratio of 49. nih.gov The replacement of a piperazine (B1678402) ring with a piperidine ring in some analogs was found to be well-tolerated at the DAT, with Ki values ranging from 3 to 382 nM. nih.gov
In Vivo Preclinical Evaluation of Target Engagement and Biodistribution (e.g., Brain Uptake in Animal Models)
In vivo studies are essential to confirm that a compound can reach its intended target in a living organism and to understand its distribution throughout the body. A study on a structurally related radiolabeled compound, [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, provides insights into the potential biodistribution of fluorinated piperidine derivatives.
Biodistribution studies in mice with this analog showed brain uptake of 0.96 ± 0.53% of the injected dose per gram of tissue at 30 seconds post-injection, which decreased to 0.26 ± 0.02% ID/g at 3 hours post-injection. nih.gov High blood activity was observed at all time points. Interestingly, pretreatment with Cyclosporin A, a P-glycoprotein (P-gp) inhibitor, increased brain uptake, suggesting that this class of compounds may be substrates for P-gp efflux pumps at the blood-brain barrier. nih.gov However, the regional brain distribution of this particular analog in rats did not align with the known distribution of DAT, indicating it may not be a suitable tracer for imaging DAT in vivo. nih.gov
Table 2: In Vivo Brain Uptake of a Radiolabeled "this compound" Analog in Mice
| Time Post-Injection | Brain Uptake (%ID/g) |
|---|---|
| 30 seconds | 0.96 ± 0.53 |
| 3 hours | 0.26 ± 0.02 |
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for "this compound" and its analogs is primarily inferred from their interactions with specific biological targets.
The high affinity and selectivity of analogs for the 5-HT2A receptor suggest a mechanism involving the modulation of serotonergic neurotransmission. nih.gov Antagonism at this receptor is a known mechanism for several atypical antipsychotic drugs.
The potent inhibition of the dopamine transporter (DAT) by related piperidine derivatives points to a mechanism of action involving the blockade of dopamine reuptake. nih.govnih.gov This leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling. This is the primary mechanism of action for many psychostimulants and some antidepressants. Molecular modeling of some atypical DAT inhibitors with a similar piperidine scaffold predicts binding to an inward-facing conformation of the DAT. nih.gov
The potential for this class of compounds to act as T-type calcium channel antagonists suggests an additional mechanism involving the modulation of calcium influx into neurons. nih.govacs.org Inhibition of these channels can reduce neuronal excitability and has been implicated in the treatment of conditions like epilepsy and neuropathic pain.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one, and how can reaction conditions be tailored to improve yield and purity?
To synthesize this compound, researchers often employ multi-step reactions involving condensation, alkylation, or cyclization. For example, analogous piperidinone derivatives are synthesized via nucleophilic substitution or coupling reactions, with careful control of stoichiometry and temperature. Solvent selection (e.g., methanol-chloroform mixtures) and purification techniques like recrystallization can enhance purity and yield . Optimizing reaction time and catalyst choice (e.g., acid/base catalysts) is critical to minimize side products.
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and piperidinone ring conformation.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonding (e.g., C–H···N/F interactions), as demonstrated in structurally similar compounds .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups like carbonyl (C=O) and fluorophenyl moieties.
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data during structural validation?
Discrepancies often arise from conformational flexibility or solvent effects. To address this:
- Perform density functional theory (DFT) calculations to model optimized geometries and compare simulated spectra (NMR, IR) with experimental data.
- Use molecular dynamics simulations to account for solvent interactions.
- Cross-validate findings with 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial arrangements .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and piperidinone modifications on biological activity?
- Substituent Variation : Synthesize analogs with substituents at the fluorophenyl (e.g., Cl, OCH) or piperidinone positions (e.g., alkylation, hydroxylation).
- Biological Assays : Test analogs against microbial targets (e.g., Gram-positive/negative bacteria, fungi) to assess antimicrobial activity.
- Computational Modeling : Use molecular docking to predict binding affinities to enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin/dopamine transporters) .
Q. What methodologies are recommended for assessing the compound's interactions with biological targets using in vitro assays?
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases, proteases) via fluorescence-based or colorimetric methods.
- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled ligands) to quantify affinity for G-protein-coupled receptors (GPCRs).
- Antimicrobial Testing : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution or agar diffusion methods .
Q. How does crystallographic analysis inform the understanding of hydrogen bonding and molecular packing in this compound derivatives?
X-ray crystallography reveals:
- Intramolecular Interactions : Stabilizing hydrogen bonds (e.g., C–H···O/N) that influence conformational rigidity.
- Intermolecular Packing : Non-covalent interactions (e.g., π-π stacking of aromatic rings, C–H···F bonds) that dictate crystal lattice stability.
- Dihedral Angles : Orientation of substituents relative to the piperidinone ring, critical for predicting solubility and bioavailability .
Q. What approaches are used to analyze the compound's potential as a precursor in synthesizing complex molecules with enhanced pharmacological profiles?
- Functional Group Compatibility : Evaluate reactivity of the piperidinone carbonyl and fluorophenyl groups in cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic addition reactions.
- Hybrid Molecule Design : Combine with pharmacophores (e.g., benzimidazole, pyrazole) to target dual mechanisms (e.g., antimicrobial + anti-inflammatory).
- Prodrug Development : Modify the piperidinone ring to improve metabolic stability or tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
